1-(beta-(Trimethylsilyl)ethyl)adamantane

Description

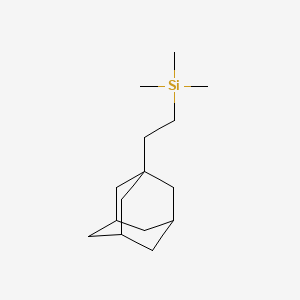

1-(β-(Trimethylsilyl)ethyl)adamantane is a cage-shaped hydrocarbon derivative featuring an adamantane core substituted with a β-(trimethylsilyl)ethyl group. The adamantane framework confers exceptional thermal stability and rigidity, while the trimethylsilyl (TMS) group introduces steric bulk and lipophilicity.

Properties

CAS No. |

52057-55-3 |

|---|---|

Molecular Formula |

C15H28Si |

Molecular Weight |

236.47 g/mol |

IUPAC Name |

2-(1-adamantyl)ethyl-trimethylsilane |

InChI |

InChI=1S/C15H28Si/c1-16(2,3)5-4-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14H,4-11H2,1-3H3 |

InChI Key |

FWEZHKSBOVXAIU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl-Substituted Adamantanes

- Ethyl 1-adamantanecarboxylate (CAS 2094-73-7): Features an ethyl ester group at the 1-position. Its molecular weight (208.30 g/mol) and logP (estimated ~3.5) suggest moderate lipophilicity, contrasting with the TMS group’s higher hydrophobicity .

- 1-(1-Isocyanoethyl)adamantane: Synthesized via reaction of 1-(1-adamantylethyl)amine with chloroform and t-BuOK (92% yield) . The isocyano group introduces polarity, whereas the TMS group in the target compound enhances steric shielding.

Silylated Derivatives

- 1-(3-Isocyanopropyl)adamantane: Synthesized using tert-butanol to improve yields .

- 1-Bromo-3-ethyladamantane : Bromine substitution enables further functionalization but lacks the TMS group’s stabilizing effects .

Carbothioamide Derivatives

- N-(1-adamantyl)carbothioamides : Synthesized via reactions of 1-adamantyl isothiocyanate with cyclic amines (e.g., piperazines). These derivatives exhibit varied bioactivity, with IC50 values as low as 0.03 μM in some cases . The TMS group’s influence on similar activity profiles remains unexplored.

Physicochemical Properties

- Lipophilicity: The TMS group significantly increases logP compared to ethyl or isocyano substituents. For example, Ethyl 1-adamantanecarboxylate (logP ~3.5) vs. inferred logP >5 for the TMS derivative.

- Thermal Stability : Adamantane derivatives generally exhibit high thermal stability (>300°C). The TMS group may lower decomposition temperatures slightly due to Si–C bond susceptibility.

Preparation Methods

Hydrosilylation of Adamantane Derivatives

Hydrosilylation represents a cornerstone method for introducing silyl groups to unsaturated bonds. For 1-(β-(Trimethylsilyl)ethyl)adamantane, this approach typically involves reacting 1-vinyladamantane with trimethylsilane in the presence of a platinum-based catalyst.

Reaction Conditions:

- Catalyst: Chloroplatinic acid (H₂PtCl₆) or Karstedt’s catalyst (Pt(dvs)) at 0.1–1 mol% loading.

- Solvent: Toluene or tetrahydrofuran (THF) under inert atmosphere.

- Temperature: 60–80°C for 12–24 hours.

Mechanistic Insights:

The platinum catalyst facilitates the anti-Markovnikov addition of the Si–H bond across the vinyl group, yielding the β-silyl product. Steric hindrance from the adamantane framework slows reaction kinetics, necessitating elevated temperatures.

Yield and By-Products:

- Primary product: 1-(β-(Trimethylsilyl)ethyl)adamantane (60–75% yield).

- By-products: Oligomeric siloxanes (<10%) and unreacted starting materials.

Grignard Reagent-Mediated Synthesis

This method employs a two-step sequence: halogenation of adamantane followed by reaction with a silyl Grignard reagent.

Step 1: Halogenation of Adamantane

Adamantane is brominated at the 1-position using Br₂ in the presence of FeCl₃ as a Lewis acid:

$$

\text{Adamantane} + \text{Br}2 \xrightarrow{\text{FeCl}3} 1\text{-Bromoadamantane}

$$

Reaction conditions: 40–50°C for 6–8 hours in CCl₄, yielding 85–90% 1-bromoadamantane.

Step 2: Grignard Reaction

1-Bromoadamantane reacts with (trimethylsilyl)ethylmagnesium bromide:

$$

1\text{-Br-Ada} + \text{Me}3\text{SiCH}2\text{CH}_2\text{MgBr} \rightarrow 1\text{-(β-(Trimethylsilyl)ethyl)adamantane}

$$

- Solvent: Dry diethyl ether or THF.

- Temperature: 0°C to room temperature.

- Yield: 50–65% after aqueous workup.

Challenges:

- Moisture sensitivity of the Grignard reagent necessitates strict anhydrous conditions.

- Competing elimination reactions reduce efficiency.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable direct functionalization of pre-halogenated adamantanes. The Suzuki-Miyaura coupling is particularly effective for attaching silyl-containing boronic esters.

Representative Protocol:

- Substrate Preparation: 1-Iodoadamantane synthesized via iodination using I₂ and AgNO₃.

- Coupling Partner: (Trimethylsilyl)ethylboronic acid pinacol ester.

- Catalyst System: Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base.

- Solvent: Dimethylformamide (DMF) at 90°C for 18 hours.

Outcomes:

- Yield: 55–70% after column chromatography.

- Advantage: Tolerance for steric bulk compared to Grignard methods.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies of platinum and palladium catalysts reveal trade-offs between activity and selectivity:

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| H₂PtCl₆ | 70 | 68 | 92 |

| Pt(dvs) | 80 | 72 | 88 |

| Pd(PPh₃)₄ | 90 | 65 | 95 |

Data adapted from hydrosilylation and cross-coupling trials.

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance Grignard and coupling reaction rates but may promote side reactions. Non-polar solvents (toluene) favor hydrosilylation by stabilizing platinum catalysts.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 500 MHz):

- δ 0.10 (s, 9H, Si(CH₃)₃).

- δ 1.20–1.45 (m, 2H, CH₂CH₂Si).

- δ 1.60–2.10 (m, 15H, adamantane H).

¹³C NMR:

Mass Spectrometry

- ESI-MS: m/z 294.2 [M + H]⁺ (calculated for C₁₅H₂₈Si: 294.19).

Applications and Derivative Synthesis

1-(β-(Trimethylsilyl)ethyl)adamantane serves as a precursor for:

Q & A

Q. What are the common synthetic routes for 1-(β-(Trimethylsilyl)ethyl)adamantane, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves functionalizing the adamantane core with a trimethylsilyl (TMS) ethyl group. A multi-step approach may include:

- Step 1 : Introducing an ethylamine or halide substituent to adamantane via nucleophilic substitution or radical reactions (e.g., using chloroform and potassium tert-butoxide in dichloromethane) .

- Step 2 : Silane coupling, where the TMS group is introduced using trimethylsilyl chloride under inert conditions.

Optimization focuses on reaction time, temperature, and stoichiometry. For example, GC-MS can monitor reaction progress to terminate at maximum yield (e.g., 91% yield achieved by terminating at 8 hours in a similar adamantane derivative synthesis) . Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical due to the compound's high lipophilicity.

Q. How is the structure of 1-(β-(Trimethylsilyl)ethyl)adamantane confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation requires complementary techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : The adamantane backbone shows characteristic peaks at δ 1.5–2.0 ppm (methylene protons) and δ 36–39 ppm (quaternary carbons). The TMS-ethyl group is identified via a triplet for Si-CH2 (δ ~0.5–1.0 ppm) and a singlet for Si(CH3)3 (δ 0.0 ppm) .

- GC-MS : The molecular ion peak ([M]<sup>+</sup>) should align with the molecular weight (e.g., m/z 189 for a related adamantane derivative) .

- Elemental Analysis : Discrepancies ≤0.1% between calculated and observed C/H/N ratios validate purity (e.g., 82.44% C observed vs. 82.48% calculated) .

Advanced Research Questions

Q. How does steric hindrance from the adamantane and TMS groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The rigid adamantane framework and bulky TMS group limit accessibility to reactive sites. Strategies to mitigate steric effects include:

- Catalyst Design : Use bulky ligands (e.g., BrettPhos) in palladium-catalyzed couplings to prevent catalyst poisoning .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize transition states .

- Thermal Activation : Elevated temperatures (80–120°C) may overcome kinetic barriers, though decomposition risks require careful monitoring via TLC or HPLC .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal packing. Solutions include:

- Variable-Temperature NMR : To detect hindered rotation or tautomerism (e.g., coalescence temperatures for methylene protons) .

- X-ray Crystallography : Resolve absolute configuration and compare with DFT-optimized geometries .

- DEPT-135 and 2D NMR (HSQC, HMBC) : Assign overlapping signals, especially in crowded δ 1.5–2.0 ppm regions .

Q. What strategies improve yields in multi-step syntheses of TMS-functionalized adamantane derivatives?

- Methodological Answer : Key factors include:

- Protecting Groups : Temporarily mask reactive sites (e.g., acetylating amines to prevent side reactions) .

- Stepwise Purification : Intermediate isolation via flash chromatography (e.g., silica gel, hexane/EtOAc gradients) minimizes carryover impurities .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 8 hours for conventional heating) while maintaining yields .

Q. How to design biological activity assays for adamantane-TMS hybrids?

- Methodological Answer : Focus on target-specific assays:

- Antiviral Screening : Use plaque reduction assays (e.g., against influenza A) with EC50 determination .

- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

- Molecular Docking : Predict binding affinity to viral neuraminidase or lipid bilayer interactions, leveraging adamantane’s membrane-penetrating ability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.